
Methyl 4-hydroxy-5-(trifluoromethyl)pyridine-3-carboxylate
Overview
Description
Methyl 4-hydroxy-5-(trifluoromethyl)pyridine-3-carboxylate, also known as Methyl 4-hydroxy-5-trifluoromethylpyridine-3-carboxylate, is an organic compound with the molecular formula C10H7F3NO3. It is an important intermediate used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals. Methyl 4-hydroxy-5-trifluoromethylpyridine-3-carboxylate is a versatile synthetic building block, which is used in a variety of synthetic processes.
Scientific Research Applications
Comprehensive Analysis of Methyl 4-hydroxy-5-(trifluoromethyl)pyridine-3-carboxylate Applications
Methyl 4-hydroxy-5-(trifluoromethyl)pyridine-3-carboxylate is a compound with a trifluoromethylpyridine (TFMP) core, which has found significant applications in various scientific fields due to its unique physicochemical properties. Below is a detailed analysis of its applications across six distinct fields.
Agrochemicals
Synthesis of Pesticides: TFMP derivatives, including Methyl 4-hydroxy-5-(trifluoromethyl)pyridine-3-carboxylate, are extensively used in the synthesis of pesticides . The introduction of the trifluoromethyl group into pyridines has led to the development of more effective agrochemicals. For instance, fluazifop-butyl, a TFMP derivative, was one of the first to be introduced to the market, and since then, over 20 new TFMP-containing agrochemicals have been developed .
Pharmaceuticals
Drug Development: The compound’s derivatives are actively used in pharmaceuticals, with several drugs containing the TFMP moiety having received market approval . The unique combination of the fluorine atom’s properties and the pyridine ring contributes to the biological activity of these drugs. Ongoing clinical trials suggest potential for future pharmaceutical applications .
Veterinary Medicine
Animal Health Products: In veterinary medicine, TFMP derivatives are incorporated into products aimed at improving animal health . The efficacy of these compounds in treating various conditions in animals has led to the approval of two veterinary products .
Material Science
Synthesis of Metal-Organic Frameworks (MOFs): The compound is used in the synthesis of MOFs, which are porous materials with applications in gas storage, separation, and catalysis . The trifluoromethyl group enhances the stability and functionality of these frameworks.
Organic Synthesis
Intermediate for Chemical Reactions: Methyl 4-hydroxy-5-(trifluoromethyl)pyridine-3-carboxylate serves as an intermediate in various chemical reactions, including the preparation of (trifluoromethyl)pyridyllithiums via metalation reaction . This highlights its role in the synthesis of complex organic molecules.
Catalysis
Catalyst Design: The compound finds use in catalysis, aiding in the design of catalysts that are crucial for accelerating chemical reactions . Its structural motif is beneficial in molecular recognition and natural product synthesis, which are key aspects of catalytic processes.
Fungicides
Fungicidal Activity: Research has shown that TFMP-substituted pyridine derivatives exhibit higher fungicidal activity compared to other derivatives . This makes them valuable in the development of new fungicides with enhanced efficacy.
Synthesis Building Blocks
Condensation Reactions: The compound is utilized as a building block in condensation reactions, which are fundamental in the synthesis of various organic compounds . Its inclusion in such reactions often leads to products with improved properties.
properties
IUPAC Name |
methyl 4-oxo-5-(trifluoromethyl)-1H-pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO3/c1-15-7(14)4-2-12-3-5(6(4)13)8(9,10)11/h2-3H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZRCFNRXBUCHNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC=C(C1=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




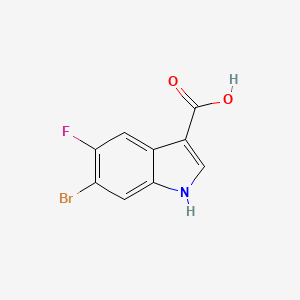
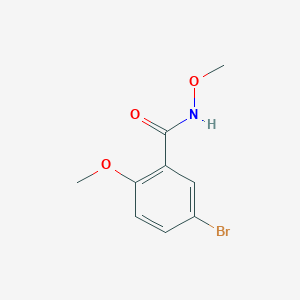
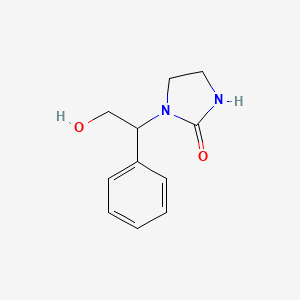
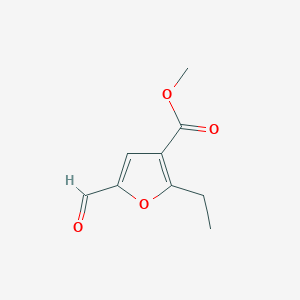
![N-[3-(4-fluorobenzoyl)pyridin-2-yl]-2,2-dimethylpropanamide](/img/structure/B1448599.png)
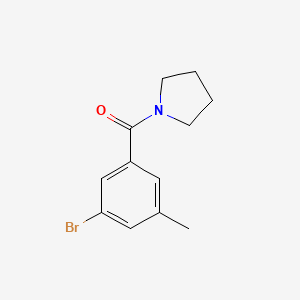
![1-[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]ethan-1-one hydrochloride](/img/structure/B1448603.png)
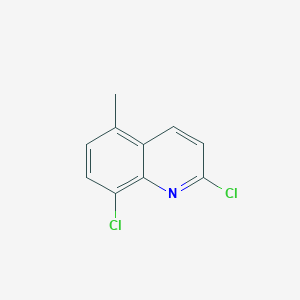
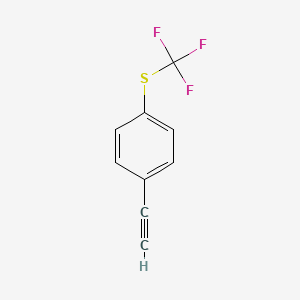
![4-Methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B1448607.png)

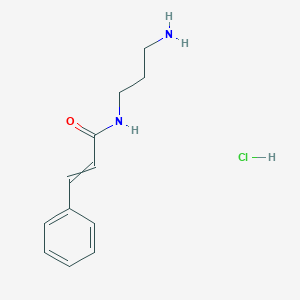
![5,7-dichloro-1-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1448611.png)